21-Dehydro Fluocortolone 21-Dehydro Fluocortolone
Brand Name: Vulcanchem
CAS No.: 53733-52-1
VCID: VC0144001
InChI: InChI=1S/C22H27FO4/c1-11-6-14-13-8-16(23)15-7-12(25)4-5-21(15,2)20(13)17(26)9-22(14,3)19(11)18(27)10-24/h4-5,7,10-11,13-14,16-17,19-20,26H,6,8-9H2,1-3H3/t11-,13+,14+,16+,17+,19-,20-,21+,22+/m1/s1
SMILES: CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)C=O)C)O)C)F
Molecular Formula: C₂₂H₂₇FO₄
Molecular Weight: 374.45

21-Dehydro Fluocortolone

CAS No.: 53733-52-1

Cat. No.: VC0144001

Molecular Formula: C₂₂H₂₇FO₄

Molecular Weight: 374.45

* For research use only. Not for human or veterinary use.

21-Dehydro Fluocortolone - 53733-52-1

Specification

CAS No. 53733-52-1
Molecular Formula C₂₂H₂₇FO₄
Molecular Weight 374.45
IUPAC Name 2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde
Standard InChI InChI=1S/C22H27FO4/c1-11-6-14-13-8-16(23)15-7-12(25)4-5-21(15,2)20(13)17(26)9-22(14,3)19(11)18(27)10-24/h4-5,7,10-11,13-14,16-17,19-20,26H,6,8-9H2,1-3H3/t11-,13+,14+,16+,17+,19-,20-,21+,22+/m1/s1
SMILES CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)C=O)C)O)C)F

Introduction

Chemical Identity and Physical Properties

21-Dehydro Fluocortolone is a synthetic corticosteroid derivative with dehydrogenation at position 21 of the standard fluocortolone structure. This chemical modification results in two fewer hydrogen atoms compared to fluocortolone, affecting its physical properties and potentially its biological activity. The compound has a defined chemical structure that places it within the broader category of modified corticosteroids.

Basic Chemical Properties

The physical and chemical properties of 21-Dehydro Fluocortolone provide fundamental information for understanding its behavior in various environments and applications. Table 1 summarizes the key physicochemical properties of this compound.

PropertyValue
CAS Number53733-52-1
Molecular FormulaC₂₂H₂₇FO₄
Molecular Weight374.44600 g/mol
Exact Mass374.18900
PSA (Polar Surface Area)71.44000
LogP2.84330

Table 1: Physicochemical properties of 21-Dehydro Fluocortolone

The molecular formula C₂₂H₂₇FO₄ confirms that 21-Dehydro Fluocortolone has two fewer hydrogen atoms than the parent compound fluocortolone (C₂₂H₂₉FO₄), consistent with the dehydrogenation at the 21-position. The LogP value of 2.84330 indicates a moderate lipophilicity, suggesting that the compound has reasonable membrane permeability, a significant factor for pharmaceutical applications.

Comparison with Related Corticosteroid Compounds

Understanding 21-Dehydro Fluocortolone requires contextualizing it within the broader family of corticosteroid compounds, particularly in relation to its parent compound fluocortolone and other structurally or functionally similar steroids.

Relationship to Fluocortolone

Fluocortolone is a synthetic corticosteroid with both glucocorticoid and mineralocorticoid properties. It is used clinically for various inflammatory conditions, particularly in dermatology. The 21-dehydro derivative represents a structural modification that potentially alters the pharmacological profile of the parent compound. The dehydrogenation at the 21-position may affect binding affinity to glucocorticoid and mineralocorticoid receptors, potentially modifying the therapeutic index and side effect profile.

Comparison with Other Fluorinated Corticosteroids

Fluorinated corticosteroids like fludrocortisone and flunisolide share structural similarities with 21-Dehydro Fluocortolone. Fludrocortisone, for instance, is a synthetic mineralocorticoid used to treat adrenocortical insufficiency and salt-losing adrenogenital syndrome . Like 21-Dehydro Fluocortolone, these compounds contain fluorine substitutions that enhance their potency and alter their pharmacological profiles compared to non-fluorinated corticosteroids.

The presence of fluorine at the 6-position (as in fluocortolone) typically enhances anti-inflammatory activity while potentially increasing mineralocorticoid effects. How the additional modification of dehydrogenation at position 21 further modulates these properties in 21-Dehydro Fluocortolone warrants investigation.

Research Status and Future Directions

The current research status of 21-Dehydro Fluocortolone appears limited based on the available search results. Most information pertains to related compounds rather than specifically to 21-Dehydro Fluocortolone itself.

Current Research Gaps

Several important research gaps exist regarding 21-Dehydro Fluocortolone:

  • Comprehensive pharmacological profiling

  • Comparative efficacy with other corticosteroids

  • Specific therapeutic indications

  • Toxicological assessment

  • Pharmacokinetic properties

Addressing these gaps would provide a more complete understanding of this compound's potential value in medical applications.

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